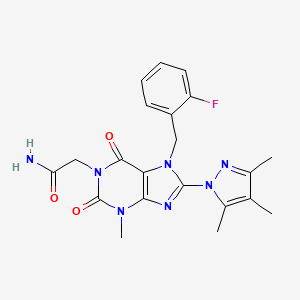

2-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN7O3/c1-11-12(2)25-29(13(11)3)20-24-18-17(27(20)9-14-7-5-6-8-15(14)22)19(31)28(10-16(23)30)21(32)26(18)4/h5-8H,9-10H2,1-4H3,(H2,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHGJRRYCCBNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)CC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a complex organic molecule belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 439.4 g/mol. The structure features a purine core with various substituents that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22FN7O3 |

| Molecular Weight | 439.4 g/mol |

| CAS Number | 1014009-53-0 |

The biological activity of this compound can be attributed to its interactions at the molecular level, particularly involving enzyme inhibition and receptor binding. The presence of the pyrazole moiety suggests potential anti-inflammatory and analgesic properties, similar to other known pyrazole derivatives like celecoxib .

Inhibition Studies

Recent studies have indicated that compounds with similar structures exhibit significant inhibition of phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and pain, which highlights the therapeutic potential of this compound in treating inflammatory diseases .

Pyrazole Derivatives in Clinical Research

A review of pyrazole derivatives has shown that they possess a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial effects. For instance, compounds structurally related to our target have been evaluated for their efficacy against various cancer cell lines and have shown promising results in preclinical trials .

Table: Summary of Biological Activities of Related Pyrazole Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Celecoxib | Anti-inflammatory | |

| Rimonabant | Anti-obesity | |

| Dipyrone | Analgesic |

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in developing new therapeutics based on pyrazole derivatives. The modifications on the pyrazole ring and the purine core significantly affect their biological activity and selectivity towards specific targets .

Experimental Data

In vitro assays have demonstrated that compounds similar to this compound exhibit IC50 values in the low micromolar range against PLA2 enzymes. This suggests a strong potential for therapeutic applications in conditions characterized by excessive inflammation .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that pyrazole derivatives can inhibit the growth of breast cancer (MCF7), lung cancer (A549), and other cell lines with IC50 values in the low micromolar range .

- The compound under discussion may exhibit similar properties due to its structural similarities with known anticancer agents.

Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. They inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. Studies have demonstrated that certain pyrazole compounds can reduce inflammation markers in vitro and in vivo .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound:

- Modifications to the pyrazole ring or substituents on the purine structure can significantly alter biological activity.

- For example, the introduction of different alkyl or aryl groups on the pyrazole ring has been shown to enhance anticancer activity while reducing toxicity .

Case Study 1: Anticancer Efficacy

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened against MCF7 and SF268 cell lines. One derivative exhibited an IC50 of 0.01 µM against MCF7 cells, indicating potent anticancer activity . The compound discussed may be evaluated similarly to determine its efficacy.

Case Study 2: Anti-inflammatory Mechanism

A series of pyrazole derivatives were synthesized and tested for COX inhibition. Compounds with structural similarities to our target showed significant inhibition at concentrations as low as 0.5 µM, suggesting that modifications to the pyrazole structure could yield effective anti-inflammatory agents .

Comparison with Similar Compounds

Key Differences :

- Fluorination: The 2-fluorobenzyl group may improve blood-brain barrier penetration relative to non-fluorinated benzyl analogues .

- Acetamide Linkage : The acetamide moiety is conserved in many bioactive compounds (e.g., ), suggesting a role in target engagement via hydrogen bonding .

Bioactivity Profiles

Data mining studies () indicate that structural similarities strongly correlate with bioactivity. For example:

- Kinase Inhibition : Purine derivatives with hydrophobic substituents (e.g., trimethylpyrazole) often target ATP-binding pockets in kinases.

- Anti-inflammatory Effects : Fluorobenzyl groups are associated with COX-2 inhibition in related compounds .

- Metabolic Stability : Trimethylpyrazole and fluorinated groups reduce oxidative metabolism, as seen in fluorinated indazole derivatives () .

Challenges and Innovations

- Synthetic Complexity : The multi-substituted purine core requires precise regioselective reactions, increasing synthesis difficulty compared to simpler analogues.

- Structure-Activity Relationships (SAR) : The trimethylpyrazole group’s role in binding affinity remains underexplored; computational modeling paired with crystallography () could elucidate interactions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing this compound with high purity?

- Answer : A multi-step synthesis protocol is advised, leveraging regioselective functionalization of the purine core. Key steps include:

- Step 1 : Alkylation of the purine scaffold with 2-fluorobenzyl bromide under controlled pH to avoid side reactions.

- Step 2 : Introduction of the 3,4,5-trimethylpyrazole moiety via nucleophilic substitution, optimized using microwave-assisted synthesis (120°C, 30 min).

- Step 3 : Final acetylation with chloroacetamide in anhydrous DMF.

- Validation : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm purity (>98%) and structural integrity .

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Answer : Employ a combination of:

- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular weight (expected [M+H]⁺ at m/z 511.2).

- Thermal Analysis : DSC for melting point determination and stability assessment.

- Lipophilicity : Calculate logP via SwissADME to predict bioavailability .

Q. What experimental design strategies minimize variability in initial synthesis trials?

- Answer : Use factorial design (e.g., 2^k factorial) to screen critical variables (temperature, solvent polarity, catalyst loading). For example:

- Factors : Reaction time (6–12 hrs), temperature (80–120°C).

- Response : Yield and purity.

- Statistical Tools : ANOVA to identify significant factors; JMP or Design-Expert software for optimization .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data?

- Answer :

- Step 1 : Validate computational models (e.g., COSMO-RS) with experimental solubility measurements in DMSO, ethanol, and aqueous buffers.

- Step 2 : Perform sensitivity analysis to identify discrepancies (e.g., protonation states or crystal packing effects).

- Step 3 : Cross-reference with X-ray crystallography to confirm solid-state interactions influencing solubility .

Q. What advanced techniques optimize reaction conditions for large-scale synthesis?

- Answer :

- Process Intensification : Use microreactor systems to enhance heat/mass transfer and reduce side products.

- In Situ Monitoring : FTIR or Raman spectroscopy for real-time tracking of intermediate formation.

- Scale-Up Criteria : Maintain geometric similarity and constant power/volume ratio during reactor design .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) improve purification strategies?

- Answer :

- Model Setup : Simulate membrane separation dynamics (e.g., nanofiltration) using diffusion coefficients and partition ratios.

- Parameter Optimization : Train AI models on historical data to predict optimal transmembrane pressure (e.g., 10–15 bar) and solvent ratios.

- Validation : Compare simulated vs. experimental purity/yield curves .

Q. What strategies address low reproducibility in biological assay results involving this compound?

- Answer :

- Assay Standardization : Pre-treat compound stocks with lyophilization to ensure consistent hydration.

- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) in each assay plate.

- Data Normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. How to design a robust QSAR model for this compound’s derivatives?

- Answer :

- Descriptor Selection : Include electronic (HOMO/LUMO), steric (molar volume), and thermodynamic (ΔG solvation) parameters.

- Validation Protocol : Apply leave-one-out cross-validation and external test sets (R² > 0.7 acceptable).

- Software : Schrödinger Maestro or Open3DQSAR for 3D-QSAR alignment .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.